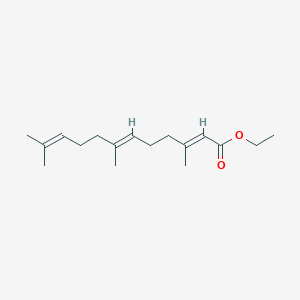
ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
Descripción general
Descripción
Ethyl trans,trans-farnesoate is an organic compound with the molecular formula C17H28O2. It is an ester derivative of farnesol, a sesquiterpenoid alcohol. This compound is known for its role in the biosynthesis of juvenile hormones in insects, which are crucial for regulating development and reproduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl trans,trans-farnesoate can be synthesized through a stereoselective synthesis process. One common method involves the reaction of isoprenyl bromide with geraniol to produce methyl trans,trans-farnesoate, which can then be converted to ethyl trans,trans-farnesoate . The reaction typically requires specific conditions to ensure the correct stereochemistry, such as the use of a solvent system and controlled temperatures.
Industrial Production Methods
Industrial production of ethyl trans,trans-farnesoate often involves trans-esterification of β-keto esters with primary, secondary, allylic, benzylic, and chiral alcohols under solvent-free conditions using silica-supported boric acid as a recyclable catalyst . This method is efficient and environmentally friendly, yielding high purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl trans,trans-farnesoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding acids or alcohols.
Reduction: Reduction of ethyl farnesoate with lithium aluminum hydride (LiAlH4) produces cis and trans alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH) is frequently used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Produces acids or alcohols.
Reduction: Produces cis and trans alcohols.
Substitution: Produces a variety of substituted esters.
Aplicaciones Científicas De Investigación
Ethyl trans,trans-farnesoate has several applications in scientific research:
Mecanismo De Acción
Ethyl trans,trans-farnesoate exerts its effects primarily through its role as a precursor to juvenile hormones in insects. These hormones regulate various developmental processes, including molting and reproduction . The compound interacts with molecular targets such as G Protein-Coupled Receptors (GPCRs) and their associated G-proteins, influencing calcium homeostasis and other cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl trans,trans-farnesoate: Another ester derivative of farnesol, used in similar applications.
Farnesol: The parent alcohol, involved in the biosynthesis of various terpenoids and steroids.
Geraniol: A related terpenoid alcohol, used in the synthesis of farnesoate esters.
Uniqueness
Ethyl trans,trans-farnesoate is unique due to its specific role in the biosynthesis of juvenile hormones and its applications in both scientific research and industry. Its stereochemistry and functional groups make it a valuable compound for various chemical transformations and biological studies .
Propiedades
Número CAS |
19954-66-6 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |
Clave InChI |
RAVLTUCAFRTDRY-NWFDBUFXSA-N |
SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
SMILES isomérico |
CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
Sinónimos |
(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













